molecular formula C15H24O B192435 Spathulenol CAS No. 6750-60-3

Spathulenol

Cat. No. B192435
CAS RN: 6750-60-3
M. Wt: 220.35 g/mol
InChI Key: FRMCCTDTYSRUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spathulenol is a tricyclic sesquiterpene alcohol with a basic skeleton similar to the azulenes . It is found in several plants, including oregano . It has roles as a volatile oil component, a plant metabolite, an anaesthetic, and a vasodilator agent .


Synthesis Analysis

A short and good yielding synthesis of bicyclogermacrene, a terpene, is reported. This terpene is used as a key platform intermediate for a biomimetic access to several aromadendrene sesquiterpenoids, such as ledene, viridiflorol, palestrol, and spathulenol .


Molecular Structure Analysis

The molecular formula of Spathulenol is C15H24O . It is a sesquiterpenoid, a carbotricyclic compound, a tertiary alcohol, and an olefinic compound . The IUPAC name is (1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidenedecahydro-1H-cyclopropa [e]azulen-7-ol .


Chemical Reactions Analysis

Spathulenol is a component of essential oils and is derived from two biosynthetic groups, terpenes (monoterpenes, sesquiterpenes and their derivatives) and phenylpropanoids (aromatic ring with a propene tail) .


Physical And Chemical Properties Analysis

Spathulenol has a molecular weight of 220.35 g/mol . It is a colorless, viscous compound with an earth-aromatic odor and bitter-spicy taste .

Scientific Research Applications

Antioxidant Activity in Essential Oils

  • Scientific Field : Chemistry of Natural Compounds
  • Application Summary : Spathulenol is a major component of the essential oil from Cosmos sulphureus, a plant traditionally used as a folk medicine for various ailments and in the ecological repair of heavy metal soil pollution . The essential oil, rich in spathulenol, has been analyzed for its antioxidant activity .
  • Methods of Application : The essential oil was acquired through hydrodistillation for 6 hours from the fresh aerial parts of C. sulphureus. The oil product was kept at 4°C in a sealed brown vial until use. The essential oil was analyzed by GC-MS .
  • Results : The oil was found to be rich in oxygenated monoterpenes, sesquiterpene hydrocarbons, and oxygenated sesquiterpenes. The major components were spathulenol (15.8%), pinocarvone (7.6%), and undecan-2-one (6.9%) .

Therapeutic Applications

  • Scientific Field : Applied Sciences
  • Application Summary : Spathulenol, found in the essential oils from P. caldense leaf, has been researched for its potential therapeutic applications .
  • Methods of Application : The research involved the identification of new natural compounds, evaluation of the biological activity displayed, understanding of how they cause a biological effect, and the development of new applications .
  • Results : The applications suggested are mostly related to pharmacological uses and involve mainly pure natural compounds and essential oils .

Antioxidant and Anti-inflammatory Properties

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Spathulenol, along with the essential oil from P. guineense, has been studied for its antioxidant and anti-inflammatory properties .
  • Methods of Application : Both agents demonstrated high antioxidant activities in in vitro systems (MDA, ABTS, and DPPH), while anti-inflammatory properties were demonstrated with oral administration in vivo in mice carrageenan-induced .
  • Results : The study showed that both the essential oil from P. guineense and spathulenol have potential antioxidant and anti-inflammatory properties .

Atherosclerosis Treatment

  • Scientific Field : Molecular Medicine
  • Application Summary : Essential oils (EOs), including those containing Spathulenol, have been reported to improve the cardiovascular system, particularly providing an anti-atherosclerotic effect .
  • Methods of Application : The research highlighted the recent investigations into the anti-inflammatory, anti-oxidative, and lipid-lowering properties of plant-derived EOs and discussed their mechanisms of action .
  • Results : The study suggested that future research on EOs has the potential to identify new bioactive compounds and invent new effective agents for the treatment of atherosclerosis and related diseases such as diabetes, metabolic syndrome, and obesity .

Antiviral Activity

  • Scientific Field : Virology
  • Application Summary : The chemical components of peas by-products, including Spathulenol, were found to have in vitro antioxidant, antibacterial, and antiviral activity .
  • Methods of Application : The study involved the phytochemical screening, total bioactive compounds, and GC–MS analysis of the extract of seed coat peas (hulls). Then, the antioxidant, antibacterial, anticancer, and antiviral activities of the extract were determined .
  • Results : The extract exhibited potential antiviral activity, with a selectivity index (SI) equal to 11.30 and 18.40 against herpes simplex-II (HSV-2) and adenovirus (Ad7), respectively .

Anticancer Activity

  • Scientific Field : Oncology
  • Application Summary : The chemical components of peas by-products, including Spathulenol, were found to have in vitro antioxidant, antibacterial, and anticancer activity against leukemia and lymphoma .
  • Methods of Application : The study involved the phytochemical screening, total bioactive compounds, and GC–MS analysis of the extract of seed coat peas (hulls). Then, the antioxidant, antibacterial, anticancer, and antiviral activities of the extract were determined .
  • Results : The extract exhibited potential anticancer activity against lymphoma U937 and leukemic cells (THP1) .

Vasodilator and Anesthetic Properties

  • Scientific Field : Pharmacology
  • Application Summary : Spathulenol, found in Oxandra lanceolata, has been reported to have potent vasodilator and anesthetic properties .
  • Methods of Application : The research involved the extraction of oil from the leaf of Oxandra lanceolata and the subsequent isolation of spathulenol .
  • Results : The study suggested that spathulenol could be a valuable compound for the development of new vasodilators and anesthetics .

Biting Deterrent

  • Scientific Field : Entomology
  • Application Summary : Spathulenol has been found to be highly effective as a biting deterrent against Aedes stephensi and Aedes aegypti .
  • Methods of Application : The research involved the extraction of spathulenol and testing its effectiveness as a biting deterrent .
  • Results : The study showed that spathulenol could be used as a natural deterrent against mosquito bites .

Antidiabetic and Anti-Alzheimer’s Disease Properties

  • Scientific Field : Neurology and Endocrinology
  • Application Summary : Spathulenol, found in Salvia syriaca, has been researched for its potential antidiabetic and anti-Alzheimer’s disease properties .
  • Methods of Application : The research involved the identification of new natural compounds, evaluation of the biological activity displayed, understanding of how they cause a biological effect, and the development of new applications .
  • Results : The study suggested that Salvia syriaca, which contains spathulenol, could be considered as a valuable source of bioactive natural compounds for functional foods, medical, and pharmaceutical applications .

Safety And Hazards

When handling Spathulenol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-9-5-6-11-13(14(11,2)3)12-10(9)7-8-15(12,4)16/h10-13,16H,1,5-8H2,2-4H3/t10-,11+,12+,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMCCTDTYSRUBE-BGPZULBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

296.00 to 298.00 °C. @ 760.00 mm Hg
Record name Spathulenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036420
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Spathulenol

CAS RN

6750-60-3
Record name Spathulenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6750-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spathulenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SPATHULENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XV9L96SJJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Spathulenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036420
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spathulenol
Reactant of Route 2
Reactant of Route 2
Spathulenol
Reactant of Route 3
Spathulenol
Reactant of Route 4
Spathulenol
Reactant of Route 5
Reactant of Route 5
Spathulenol
Reactant of Route 6
Spathulenol

Citations

For This Compound
21,000
Citations
KF do Nascimento, FMF Moreira, JA Santos… - Journal of …, 2018 - Elsevier
… guineense and spathulenol (a major constituent). The study was conducted in part to provide … guineense (leaves were collected in Dourados-MS) and spathulenol, collaborating the …
Number of citations: 232 www.sciencedirect.com
A Ziaei, M Ramezani, L Wright, C Paetz… - Phytotherapy …, 2011 - Wiley Online Library
… of the bioactive compound, spathulenol, with an immunoinhibitory effect… fraction containing 62% of spathulenol (SP) showed a … identified the possible activity of spathulenol as one of the …
Number of citations: 142 onlinelibrary.wiley.com
E Dos Santos, JAS Radai… - Nutritional …, 2022 - Taylor & Francis
… effects of spathulenol, we have determined if local paw application of spathulenol inhibits pain … In the present study, both EOPG and spathulenol have been administered daily to mice to …
Number of citations: 24 www.tandfonline.com
AJ Dzul-Beh, K García-Sosa, AH Uc-Cachón… - Revista Brasileira de …, 2020 - SciELO Brasil
… The anti-Mycobacterium tuberculosis activity of spathulenol was … tuberculosis activity of spathulenol was twice as potent … tuberculosis activity shown by spathulenol was established as …
Number of citations: 24 www.scielo.br
G Benelli, R Pavela, E Drenaggi, N Desneux… - Industrial Crops and …, 2020 - Elsevier
… Overall, phytol, (E)-nerolidol and spathulenol can be considered further for developing … /or repellent activity of spathulenol is extremely limited. Spathulenol and caryophyllene oxide are …
Number of citations: 49 www.sciencedirect.com
M Toyota, H Koyama, M Mizutani, Y Asakawa - Phytochemistry, 1996 - Elsevier
During the investigation on the constituents of liverworts, (−)-ent-spathulenol and (−)-ent-bicyclogermacrene were frequently found in many species. While studying the liverwort …
Number of citations: 68 www.sciencedirect.com
M Doorandishan, M Gholami, P Ebrahimi… - Natural Volatiles and …, 2021 - dergipark.org.tr
The genus Moluccella (Lamiaceae) encompasses eight species among which Moluccella aucheri (Boiss.) Scheen and M. laevis L. are available in Iran. The aim of this study is …
Number of citations: 3 dergipark.org.tr
S Mendes, D Sávio Nunes, MB Marques, RC Tardivo… - 2008 - ri.ufs.br
… Both samples have low monoterpene content and present the sesquiterpene spathulenol as their main … These data put this plant species forward as potential spathulenol source. …
Number of citations: 16 ri.ufs.br
DN Tran, N Cramer - Chemistry–A European Journal, 2014 - Wiley Online Library
… 15, identified as (+)-spathulenol,19 was isolated as a sole … spathulenol and bicyclogermacrene in their natural sources, a similar oxidative pathway probably occurs in the spathulenol …
LL Lou, W Li, BH Zhou, L Chen, HZ Weng… - Phytotherapy …, 2019 - Wiley Online Library
Cardiac fibrosis contributes to both systolic and diastolic dysfunction in many cardiac pathophysiologic conditions. Antifibrotic therapies are likely to be a crucial strategy in curbing many …
Number of citations: 15 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.